(8-Methoxy-4-((3-(methylthio)phenyl)amino)quinolin-2-yl)(thiomorpholino)methanone
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Description
Scientific Research Applications
Electrochemical Synthesis and Properties
- Electrochemical Synthesis of Novel 8-Amino-1,4-Benzoxazine Derivatives : Utilizing derivatives of quinoline, novel compounds with potential anti-stress oxidative properties have been synthesized through an electrochemical process, indicating a method for developing compounds with biological activity (Largeron & Fleury, 1998).
Fluorescence and Labeling
- Fluorophore Development for Biomedical Analysis : The development of 6-methoxy-4-quinolone as a novel fluorophore with strong fluorescence across a wide pH range in aqueous media, highlighting its utility in biomedical analysis as a fluorescent labeling reagent (Hirano et al., 2004).
Catalytic and Synthetic Applications
- Catalytic Formation of Ketones : A method for creating aryl aryl ketones containing heterocyclic rings, including quinoline derivatives, through chelation-assisted C-O bond activation catalyzed by a rhodium complex. This offers a pathway for synthesizing drugs with a benzoylquinoline core structure (Wang et al., 2013).
Spectroscopic Studies
- Spectroscopic Properties of Quinolinyl Methanones : Investigating the electronic absorption, excitation, and fluorescence properties of quinolinyl(phenyl)methanones, providing insights into their photophysical characteristics and potential applications in materials science (Al-Ansari, 2016).
Sensing Applications
- pH Sensing with Schiff-Base Molecules : A Schiff-base molecule derived from quinoline demonstrated ratiometric fluorescent chemosensing capabilities for pH, highlighting its application in detecting changes in environmental and biological systems (Halder et al., 2018).
Properties
IUPAC Name |
[8-methoxy-4-(3-methylsulfanylanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S2/c1-27-20-8-4-7-17-18(23-15-5-3-6-16(13-15)28-2)14-19(24-21(17)20)22(26)25-9-11-29-12-10-25/h3-8,13-14H,9-12H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNGKNJCCBEPCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2NC3=CC(=CC=C3)SC)C(=O)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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